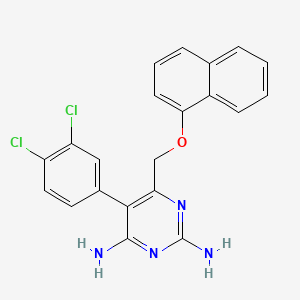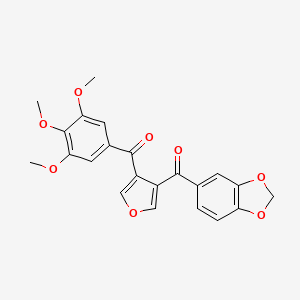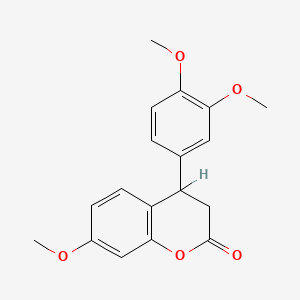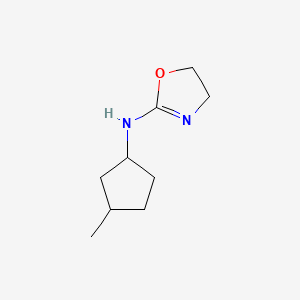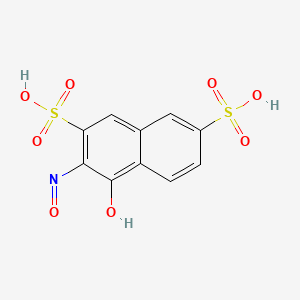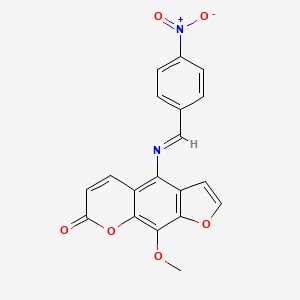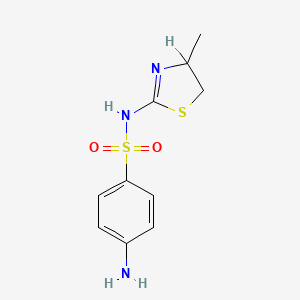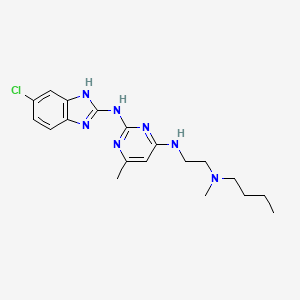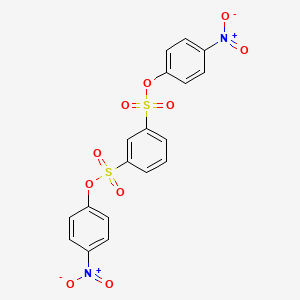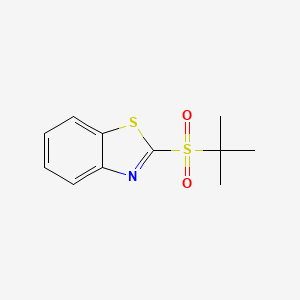
2-(2-Methyl-propane-2-sulfonyl)-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 202446 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Méthodes De Préparation
The synthesis of NSC 202446 involves several steps, including the use of specific reagents and conditions to ensure the purity and efficacy of the compound. The preparation methods typically involve:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that may include condensation, cyclization, and purification steps.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 202446 may involve large-scale chemical reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
NSC 202446 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 202446 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of NSC 202446 with modified functional groups.
Applications De Recherche Scientifique
NSC 202446 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is utilized in the study of neural stem cells, particularly in understanding their differentiation and potential therapeutic applications.
Medicine: NSC 202446 is investigated for its potential in treating neurological disorders and as a tool for drug discovery.
Industry: The compound finds applications in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 202446 involves its interaction with specific molecular targets and pathways. It is known to:
Molecular Targets: Bind to certain proteins or enzymes, altering their activity and leading to downstream effects.
Pathways Involved: Influence signaling pathways related to cell differentiation, proliferation, and apoptosis.
Effects: The compound’s effects are mediated through its ability to modulate these pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
NSC 202446 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds in the same class include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan).
Uniqueness: NSC 202446 stands out due to its specific binding properties and the unique pathways it influences, making it a valuable tool in both research and potential therapeutic applications.
Propriétés
Numéro CAS |
21554-43-8 |
|---|---|
Formule moléculaire |
C11H13NO2S2 |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
2-tert-butylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NO2S2/c1-11(2,3)16(13,14)10-12-8-6-4-5-7-9(8)15-10/h4-7H,1-3H3 |
Clé InChI |
BMMQDUGWDZXDFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


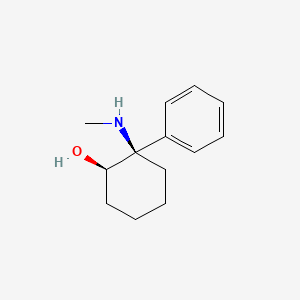
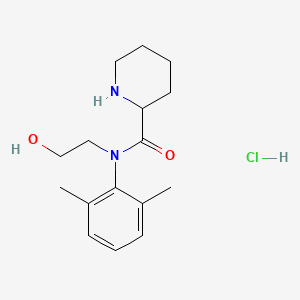
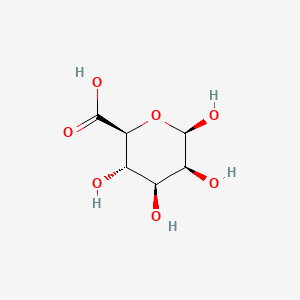
![2-{1-[(Diphenylacetyl)amino]-2-ethoxy-2-oxoethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15194770.png)
